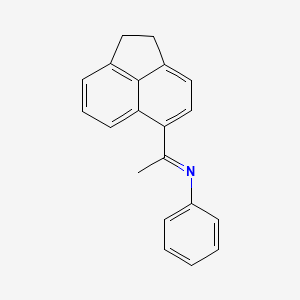
(1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-phenylethan-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-phenylethan-1-imine is an organic compound that belongs to the class of imines. This compound is characterized by the presence of an imine group (C=N) attached to a phenyl group and a 1,2-dihydroacenaphthylene moiety. The structure of this compound makes it an interesting subject for research in various fields of chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-phenylethan-1-imine typically involves the condensation reaction between an amine and an aldehyde or ketone. One common method is the reaction of 1,2-dihydroacenaphthylene-5-carbaldehyde with aniline under acidic or basic conditions to form the imine product. The reaction can be carried out in solvents such as ethanol or methanol, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
(1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-phenylethan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-phenylethan-1-imine is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving imines. It may also serve as a model compound for understanding the behavior of imine-containing biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of bioactive compounds with therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it suitable for applications in material science and nanotechnology.
作用機序
The mechanism of action of (1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-phenylethan-1-imine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the phenyl and 1,2-dihydroacenaphthylene moieties may contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-methylethan-1-imine
- (1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-ethylethan-1-imine
- (1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-propylethan-1-imine
Uniqueness
(1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-phenylethan-1-imine is unique due to the presence of the phenyl group, which can enhance its reactivity and binding properties compared to other similar compounds. The 1,2-dihydroacenaphthylene moiety also contributes to its distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
61308-92-7 |
|---|---|
分子式 |
C20H17N |
分子量 |
271.4 g/mol |
IUPAC名 |
1-(1,2-dihydroacenaphthylen-5-yl)-N-phenylethanimine |
InChI |
InChI=1S/C20H17N/c1-14(21-17-7-3-2-4-8-17)18-13-12-16-11-10-15-6-5-9-19(18)20(15)16/h2-9,12-13H,10-11H2,1H3 |
InChIキー |
KHFUAPRUMZVYDZ-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC=CC=C1)C2=CC=C3CCC4=C3C2=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanethiol, 2,2'-[1,3-propanediylbis(methylimino)]bis-](/img/structure/B14594168.png)
![1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole](/img/structure/B14594175.png)
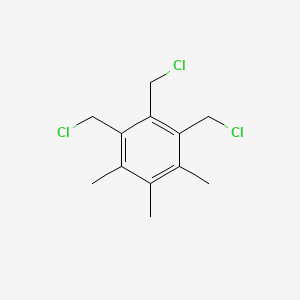

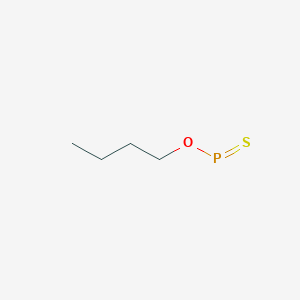
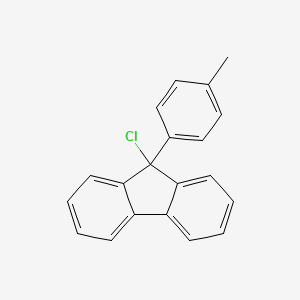
![(2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B14594190.png)
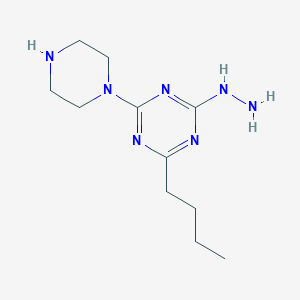
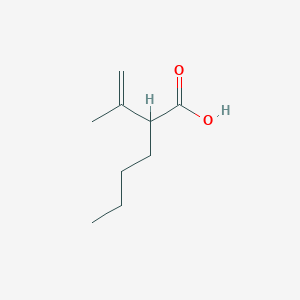
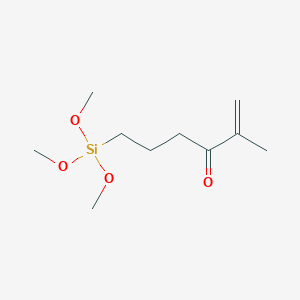
![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)
![1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14594247.png)

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14594249.png)
